![molecular formula C16H22N2O2 B14596151 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate CAS No. 60309-70-8](/img/structure/B14596151.png)
2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a propylcarbamate group and a di(prop-2-en-1-yl)amino group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate typically involves nucleophilic aromatic substitution reactions. The phenyl ring is activated by electron-withdrawing groups, allowing for the substitution of a leaving group with the di(prop-2-en-1-yl)amino group. The propylcarbamate group can be introduced through carbamation reactions using appropriate isocyanates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Di(prop-2-en-1-yl)amino]phenyl methylcarbamate
- 2-[Di(prop-2-en-1-yl)amino]phenyl ethylcarbamate
- 2-[Di(prop-2-en-1-yl)amino]phenyl butylcarbamate
Uniqueness
2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is unique due to its specific substitution pattern and the presence of both di(prop-2-en-1-yl)amino and propylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
60309-70-8 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate |
InChI |
InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19) |
Clave InChI |
SKVSIVNUUFZJIK-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
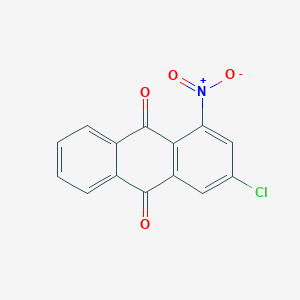
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
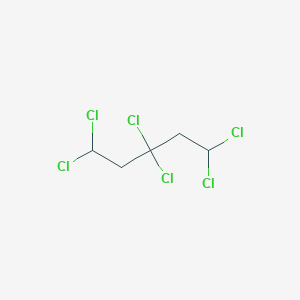
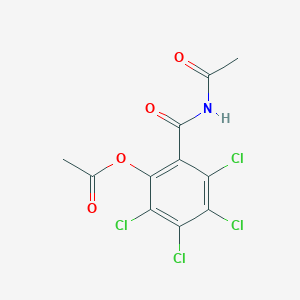

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
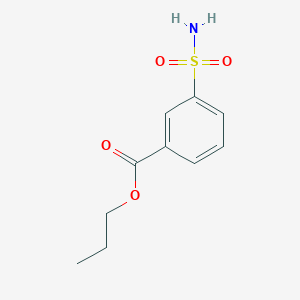

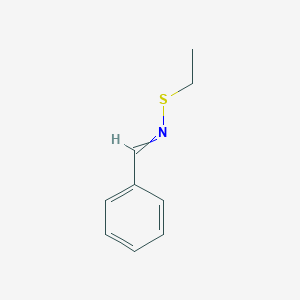
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

